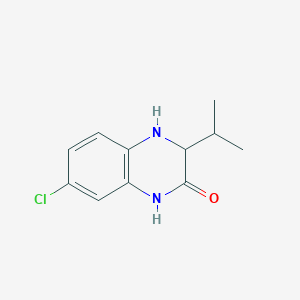

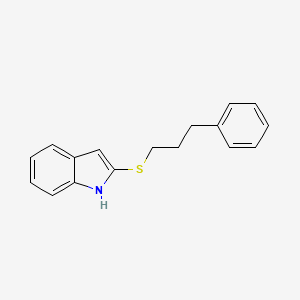

7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

カタログ番号 B2462824

CAS番号:

146741-02-8

分子量: 224.69

InChIキー: JAPONFFVJBBUMD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, also known as CP-101,606, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and has shown promising results in various scientific research studies.

科学的研究の応用

Synthesis and Selectivity

- 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, like 7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, exhibit wide physical and pharmaceutical applications. These can be prepared through cyclocondensation of o-phenylenediamines and aroylpyruvates, highlighting the importance of understanding and controlling regioselectivity in synthesis processes (Dobiáš, Ondruš, Addová, & Boháč, 2017).

Chemical Reactions

- Isopropyl-alkylamines react with compounds like 2,3-dichloro-1,4-naphthoquinone to form derivatives that exhibit different colors, demonstrating the molecule's potential in chemical transformations and synthesis (Kallmayer & Thierfelder, 2003).

Anticancer Applications

- A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown promising anticancer activity. It inhibited tumor growth and disrupted tumor vasculature, indicating potential in cancer treatment (Cui et al., 2017).

Synthetic Applications

- Synthesis of various derivatives of 3,4-dihydroquinoxalin-2(1H)-one, such as 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines, has been achieved. This highlights the molecule's versatility in forming structurally diverse compounds (Obafemi & Pfleiderer, 2004).

Medicinal Chemistry

- 3,4-Dihydroquinoxalin-2(1H)-one derivatives have been synthesized as potential substrates for enzymes like horseradish peroxidase, showcasing their applicability in biochemical research and drug discovery (Li & Townshend, 1997).

Pharmaceutical Synthesis

- Efficient one-pot synthesis methods for creating 3,4-dihydroquinoxalin-2-amine derivatives demonstrate the molecule's role in streamlining pharmaceutical production processes (Jehbez & Safaei, 2018).

Photochemistry and Catalysis

- Studies in photochemistry involving derivatives of 3,4-dihydroquinoxalin-2(1H)-one highlight their potential in light-induced chemical processes, expanding the scope of research in organic chemistry and materials science (Akula, Hong, & Lee, 2018).

Antimicrobial Activity

- New quinoxaline derivatives have been synthesized for optimized antimicrobial activity, indicating the molecule's significance in developing new antibacterial and antifungal agents (Singh, Deivedi, Hashim, & Singhal, 2010).

特性

IUPAC Name |

7-chloro-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPONFFVJBBUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

CAS RN |

146741-02-8 |

Source

|

| Record name | 7-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2462743.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)

![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)

![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)

![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)